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Compound of Interest

Compound Name:
6-Bromo-1,2,3,4-tetrahydro-1,4-

methanonaphthalene

CAS No.: 16499-72-2

Cat. No.: B3245008

Get Quote

Executive Summary
6-Bromobenzonorbornene (specifically the saturated-bridge derivative) is a bicyclic aromatic

intermediate critical in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides

and specific pharmaceutical scaffolds.[1][2] Its correct identification is frequently compromised

by nomenclature ambiguity, often being confused with its non-bridged analog, 6-bromotetralin.

[1][2]

This guide defines the precise structural identity of the saturated derivative—formally 6-bromo-
1,2,3,4-tetrahydro-1,4-methanonaphthalene—and provides a validated synonym framework

to ensure procurement and experimental accuracy.[1][2]

Structural Identity & Nomenclature
The term "saturated derivative" in this context refers to the saturation of the alkene bridge

found in the parent compound, benzonorbornadiene.[1][2] It does not imply the saturation of

the aromatic ring.[1][2]
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Core Structural Definition[1][2]
Parent Skeleton: Benzonorbornene (1,2,3,4-tetrahydro-1,4-methanonaphthalene).[1][2]

Unsaturated Precursor: Benzonorbornadiene (1,4-dihydro-1,4-methanonaphthalene).[1][2]

Key Feature: A methylene bridge (

) spanning positions 1 and 4 of a tetrahydronaphthalene system, forcing the cyclohexane
ring into a rigid boat conformation.[1][2]

Validated Synonyms & Identifiers
The following table consolidates authoritative identifiers. Note: Do not confuse with CAS 6134-

56-1 (6-Bromotetralin).[1][2]

Identifier Type Validated Value Notes

IUPAC Name
6-bromo-1,2,3,4-tetrahydro-

1,4-methanonaphthalene

The most precise chemical

descriptor.[1][2]

Common Name 6-Bromobenzonorbornene
Often implies the saturated

bridge form.[1][2]

Alt. Common Name 6-Bromo-benzonorbornane
Refers to the saturated bicyclic

system fused to benzene.[1][2]

CAS Number 16499-72-2
Distinct from tetralin

derivatives.[1][2][3][4]

Chemical Formula

SMILES
BrC1=CC2=C(C=C1)C3CCC2

C3

Depicts the methano-bridge.[1]

[2][5]

Critical Distinction: Bridged vs. Fused Systems
A common error in drug development databases is conflating benzonorbornene with tetralin.[1]

[2] This distinction is chemically significant due to the steric bulk and rigid geometry of the

methano-bridge in benzonorbornene, which is absent in the flexible tetralin ring.[1][2]
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Structural Comparison Diagram
The following Graphviz diagram illustrates the reduction pathway and the critical divergence

between the bridged (benzonorbornene) and non-bridged (tetralin) systems.[1][2]

Benzonorbornadiene
(Unsaturated Bridge)

1,4-dihydro-1,4-methanonaphthalene

6-Bromobenzonorbornene
(Saturated Bridge)
CAS: 16499-72-2

 H2 / Pd-C (Bridge Saturation)

6-Bromotetralin
(Non-Bridged Analog)

CAS: 6134-56-1

 NOT EQUIVALENT
(Structural Error)

Click to download full resolution via product page

Caption: Logical pathway showing the saturation of the alkene bridge to form the target

compound, explicitly distinguishing it from the non-bridged tetralin error.

Synthesis & Experimental Context
Synthesis Logic (Bridge Saturation)
The "saturated derivative" is typically synthesized via the catalytic hydrogenation of the double

bond in the norbornene moiety of 6-bromobenzonorbornadiene.[1][2]

Precursor: 6-bromo-1,4-dihydro-1,4-methanonaphthalene.[1][2]

Reagent: Hydrogen gas (

), Palladium on Carbon (Pd/C).[1][2]
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Solvent: Ethanol or Ethyl Acetate.[1][2]

Mechanism: The rigid bicyclic structure directs hydrogen addition to the exo face, although

the resulting saturated bridge removes cis/trans isomerism concerns relative to the bridge

itself.[1][2]

Application in Drug Discovery
The 6-bromobenzonorbornene scaffold serves as a lipophilic, rigid pharmacophore.[1][2]

Bioisosterism: The methano-bridge mimics the steric bulk of an isopropyl group but locks the

conformation, reducing entropy loss upon binding to protein targets (e.g., Succinate

Dehydrogenase).[1][2]

Functionalization: The bromine at position 6 is a versatile handle for cross-coupling reactions

(Suzuki-Miyaura, Buchwald-Hartwig) to attach complex heterocycles, common in SDHI

fungicide development.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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